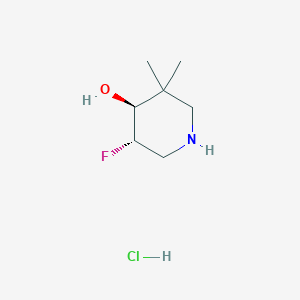![molecular formula C20H24O6 B11764923 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine is a macrocyclic compound belonging to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a wide range of chemical applications. This particular compound is characterized by its unique structure, which includes multiple oxygen atoms arranged in a cyclic fashion, allowing it to effectively bind to metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of dihydroxybenzene derivatives with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, allowing the formation of the macrocyclic structure through the condensation of the hydroxyl groups with the ethylene glycol units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to the formation of various substituted crown ethers with different functional groups.
Applications De Recherche Scientifique
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine has a wide range of scientific research applications, including:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of ions between different phases.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying ion transport and membrane permeability.
Medicine: Research has explored its potential in drug delivery systems, where it can encapsulate and transport therapeutic agents.
Industry: It is employed in the development of sensors and separation processes, particularly for the selective binding and removal of specific ions.
Mécanisme D'action
The mechanism of action of 6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine involves its ability to form stable complexes with metal ions through coordination with the oxygen atoms in its structure. This coordination creates a stable environment for the metal ion, facilitating its transport and interaction with other molecules. The compound’s unique structure allows it to selectively bind to specific ions, making it valuable in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo-18-crown-6: Another crown ether with a similar structure but different ring size and binding properties.
Benzo-15-crown-5: A smaller crown ether with different ion selectivity and binding characteristics.
Dicyclohexano-18-crown-6: A crown ether with cyclohexane rings, offering different solubility and binding properties.
Uniqueness
6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine is unique due to its specific ring size and arrangement of oxygen atoms, which provide distinct binding properties and selectivity for certain metal ions. Its ability to form stable complexes with a wide range of ions makes it particularly valuable in applications requiring selective ion binding and transport.
Propriétés
Formule moléculaire |
C20H24O6 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene |
InChI |
InChI=1S/C20H24O6/c1-3-7-19-17(5-1)24-15-13-22-11-9-21-10-12-23-14-16-25-18-6-2-4-8-20(18)26-19/h1-8H,9-16H2 |
Clé InChI |
AJJPFFVLIDVPTA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



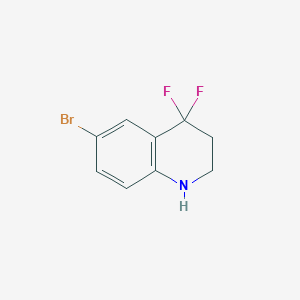
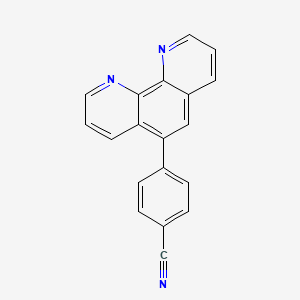
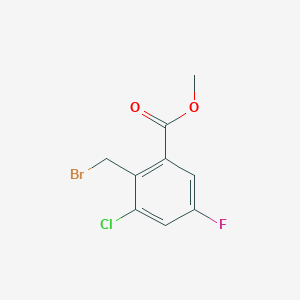
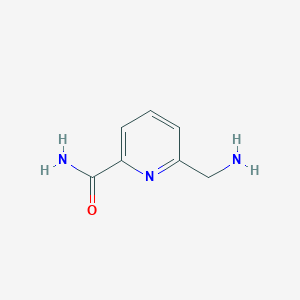

![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)

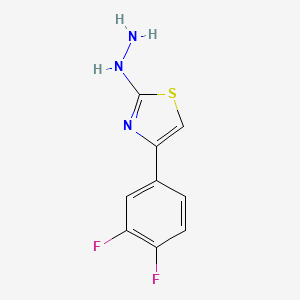
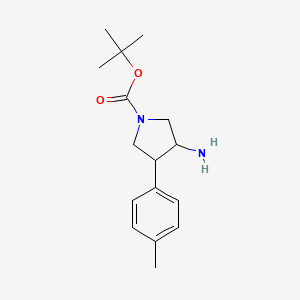
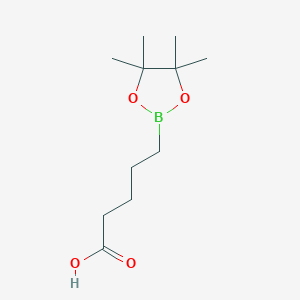
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
